alpha-D-Mannopyranoside, 4-nitrophenyl O-alpha-D-mannopyranosyl-(1-->3)-O-[alpha-D-mannopyranosyl-(1-->6)]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-D-Mannopyranoside, 4-nitrophenyl O-alpha-D-mannopyranosyl-(1–>3)-O-[alpha-D-mannopyranosyl-(1–>6)]- is a complex carbohydrate derivative. It is a synthetic compound that features a nitrophenyl group attached to a mannopyranoside backbone. This compound is often used in biochemical research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-D-Mannopyranoside, 4-nitrophenyl O-alpha-D-mannopyranosyl-(1–>3)-O-[alpha-D-mannopyranosyl-(1–>6)]- typically involves multiple steps. The process begins with the protection of hydroxyl groups on the mannopyranoside units, followed by the selective introduction of the nitrophenyl group. The final step involves the deprotection of the hydroxyl groups to yield the target compound. Common reagents used in this synthesis include acetic anhydride, pyridine, and nitrophenol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis equipment and stringent quality control measures. The use of high-purity reagents and solvents is crucial to ensure the consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Alpha-D-Mannopyranoside, 4-nitrophenyl O-alpha-D-mannopyranosyl-(1–>3)-O-[alpha-D-mannopyranosyl-(1–>6)]- undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the nitrophenyl group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective reactivity.
Major Products
The major products formed from these reactions include nitro derivatives, amino derivatives, and substituted mannopyranosides. These products are often used as intermediates in further chemical synthesis or as probes in biochemical assays.
Scientific Research Applications
Alpha-D-Mannopyranoside, 4-nitrophenyl O-alpha-D-mannopyranosyl-(1–>3)-O-[alpha-D-mannopyranosyl-(1–>6)]- has a wide range of applications in scientific research:
Chemistry: Used as a substrate in enzymatic assays to study glycosidase activity.
Biology: Employed in cell biology to investigate carbohydrate-protein interactions.
Medicine: Utilized in drug development as a model compound for studying glycosylation processes.
Industry: Applied in the production of diagnostic reagents and biochemical sensors.
Mechanism of Action
The mechanism of action of alpha-D-Mannopyranoside, 4-nitrophenyl O-alpha-D-mannopyranosyl-(1–>3)-O-[alpha-D-mannopyranosyl-(1–>6)]- involves its interaction with specific enzymes and proteins. The nitrophenyl group acts as a chromogenic reporter, allowing for the detection of enzymatic activity. The compound binds to the active site of glycosidases, leading to the cleavage of the glycosidic bond and the release of the nitrophenyl group, which can be quantitatively measured.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenyl alpha-D-glucopyranoside: Similar structure but with a glucopyranoside backbone.
4-Nitrophenyl beta-D-galactopyranoside: Features a galactopyranoside backbone.
4-Nitrophenyl alpha-D-mannopyranoside: Lacks the additional mannopyranosyl units.
Uniqueness
Alpha-D-Mannopyranoside, 4-nitrophenyl O-alpha-D-mannopyranosyl-(1–>3)-O-[alpha-D-mannopyranosyl-(1–>6)]- is unique due to its multi-mannopyranosyl structure, which provides multiple sites for enzymatic interaction. This makes it particularly useful in studying complex glycosylation processes and enzyme kinetics.
Properties
CAS No. |
443346-78-9 |
---|---|
Molecular Formula |
C24H35NO18 |
Molecular Weight |
625.5 g/mol |
IUPAC Name |
(2S,3S,4S,5S,6R)-2-[[(2R,3R,4S,5S,6R)-3,5-dihydroxy-6-(4-nitrophenoxy)-4-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C24H35NO18/c26-5-10-13(28)16(31)18(33)22(40-10)38-7-12-15(30)21(43-23-19(34)17(32)14(29)11(6-27)41-23)20(35)24(42-12)39-9-3-1-8(2-4-9)25(36)37/h1-4,10-24,26-35H,5-7H2/t10-,11-,12-,13-,14-,15-,16+,17+,18+,19+,20+,21+,22+,23-,24+/m1/s1 |
InChI Key |
WZQKXMSRAHORNV-NXJXHZNCSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[N+](=O)[O-])O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.